(3-Propoxyphenyl)methanamine
Description
(3-Propoxyphenyl)methanamine (C₁₀H₁₅NO) is a benzylamine derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the phenyl ring and a primary amine (-CH₂NH₂) group. Its hydrochloride salt (CID 7139476) is commercially available, as noted in pharmacological research contexts . The compound’s SMILES string (CCCOC1=CC=CC(=C1)CN) and molecular structure highlight its lipophilic propoxy side chain, which may influence solubility, bioavailability, and receptor interactions .
Properties
IUPAC Name |
(3-propoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZHOOAJILNNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427978 | |
| Record name | 3-Propoxy-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37806-33-0 | |
| Record name | 3-Propoxy-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propoxyphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromopropoxybenzene with methanamine under appropriate conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency . The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Propoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
(3-Propoxyphenyl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Propoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of (3-Propoxyphenyl)methanamine include substituted benzylamines with variations in the aryl group or amine linker. A comparative analysis is summarized below:
Key Observations :
- Steric Effects : Cyclopropyl and benzyloxy substituents introduce steric bulk, which may hinder receptor binding compared to smaller groups like methoxy .
- Electronic Effects : Methoxy and propoxy groups are electron-donating, whereas carboxyl or nitrile substituents (e.g., in SIRT2 inhibitors) are electron-withdrawing, affecting charge distribution and binding affinity .
Biological Activity
(3-Propoxyphenyl)methanamine, a compound belonging to the phenylmethanamine class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a propoxy group attached to a phenyl ring, along with an amine functional group. This unique structure enhances its lipophilicity, which is crucial for its biological interactions. The compound's reactivity primarily involves nucleophilic substitution due to the presence of the amine group.
Biological Activities
-
Antioxidant Activity
- Compounds similar to this compound have demonstrated antioxidant properties by scavenging free radicals, which can mitigate oxidative stress-related diseases. This property positions it as a potential ingredient in dietary supplements and cosmetic formulations aimed at reducing oxidative damage.
-
Antimicrobial Activity
- Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria. This suggests that the compound may serve as a lead candidate for developing new antimicrobial agents.
-
Neuropharmacological Effects
- Given its structural similarity to known psychoactive substances, this compound may interact with neurotransmitter systems. Preliminary investigations suggest potential applications in treating mood disorders such as depression and anxiety. However, further studies are required to elucidate its specific effects on neurotransmission.
The mechanism of action of this compound involves its interaction with various biological targets:
- Enzymatic Interactions : The amine group can form hydrogen bonds or ionic interactions with enzyme active sites.
- Receptor Binding : The aromatic ring may engage in π-π stacking or hydrophobic interactions with receptor sites, modulating their activity and leading to various biological effects.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methoxyphenethylamine | Methoxy group on phenethylamine | Known for stimulant effects |
| 4-(2-Aminoethyl)phenol | Aminoethyl chain attached to phenol | Exhibits neuroprotective effects |
| 2-(4-Methoxyphenyl)ethanamine | Methoxy group on ethyl-substituted phenol | Displays antidepressant-like activity |
The unique combination of substituents in this compound differentiates it from these compounds, suggesting distinct biological activities and therapeutic potentials.
Case Studies and Research Findings
Recent research has explored the biological activity of this compound through various case studies:
- Case Study 1 : A study evaluated the compound's antioxidant capacity in vitro using DPPH radical scavenging assays. Results indicated a significant reduction in free radicals, supporting its potential as a natural antioxidant agent.
- Case Study 2 : Another investigation focused on its antimicrobial properties, revealing that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Bacillus subtilis at low concentrations. This study highlights the compound's potential utility in developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
